

# DCLK1-IN-4 kinase inhibition profile

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**Compound Focus:** Dclk1-IN-4

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## Understanding DCLK1 Inhibitors

The search results indicate that while **DCLK1-IN-4 is not described**, several other inhibitors based on the **5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one** scaffold have been extensively studied [1] [2] [3]. These include DCLK1-IN-1, XMD8-92, and LRRK2-IN-1, which have been crucial tools for probing DCLK1's function in cancer [2] [3].

The following table summarizes the key inhibitors for which quantitative data is available:

Compound Name	Reported DCLK1 IC <sub>50</sub>	Key Off-Targets (IC <sub>50</sub> )	Selectivity Notes	Key References
DCLK1-IN-1			Highly selective for DCLK1/DCLK2; reduces affinity for ERK5 & BRD4. [2] [3]	[2] [3]
XMD8-92	161 nM [1] (other study: 716 nM [2])	LRRK2 (IC <sub>50</sub> ~161 nM) [1], ERK5 [2]	Pan-selective; not suitable as a chemical probe. [2]	[1] [2]
LRRK2-IN-1	186 nM [2]	LRRK2, ERK5 [2]	Potent for LRRK2 and ERK5. [2]	[2]

Compound Name	Reported DCLK1 IC <sub>50</sub>	Key Off-Targets (IC <sub>50</sub> )	Selectivity Notes	Key References
XMD8-85	11 nM [2]	ERK5 (IC <sub>50</sub> 87 nM), LRRK2 (IC <sub>50</sub> 29 nM) [2]	One of the most potent but least selective. [2]	[2] [3]
XMD-17-51	14.64 nM [4]	Originally identified as a NUAK1 inhibitor (IC <sub>50</sub> 1.5 nM) [4]	Reduces DCLK1 protein levels, EMT, and stemness in NSCLC cells. [4]	[4]
Compound D1/D2	40-74 nM [1]	LRRK2 (weak inhibition) [1]	Show higher DCLK1 inhibitory activity and selectivity than XMD8-92. [1]	[1]

## Experimental Protocols for Profiling DCLK1 Inhibitors

The profiling of DCLK1 inhibitors typically involves a combination of biochemical and cellular assays. Below are detailed methodologies cited in the literature.

### In Vitro Kinase Activity Assays

These assays directly measure a compound's ability to inhibit the kinase activity of purified DCLK1 protein.

- **Example: ADP-Glo Kinase Assay [1]**
  - **Principle:** Measures the ADP produced by kinase activity in an ATP-to-ADP conversion reaction.
  - **Procedure:** Purified DCLK1 kinase domain is incubated with the test compound, ATP, and a peptide substrate. The ADP-Glo Reagent is added to stop the reaction and deplete remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, generating a luminescent signal proportional to the amount of ADP.
- **Example: Mobility Shift Assay (MSA) [2]**
  - **Principle:** Separates phosphorylated and non-phosphorylated peptide substrates via microcapillary electrophoresis.
  - **Procedure:** The assay uses purified DCLK1 kinase domain and a derivatized peptide substrate. After the kinase reaction, the phosphorylated and non-phosphorylated peptides are

separated and quantified. The percentage of kinase activity inhibition is calculated after drug treatment.

## Cellular Anti-Proliferative Assays

These assays evaluate the functional consequence of kinase inhibition in cancer cell lines.

- **MTT Assay** [4]
  - **Principle:** Measures cell metabolic activity as a proxy for cell viability and proliferation.
  - **Procedure:** Cells are seeded in multi-well plates and treated with the compound. After incubation, MTT reagent is added and live cells convert it into purple formazan crystals. The crystals are dissolved, and the absorbance is measured. The  $IC_{50}$  value for anti-proliferative activity is determined from the dose-response curve.

## Target Engagement and Selectivity Profiling

- **Thermal Shift Assay (TSA)** [3]
  - **Principle:** A compound binding to a protein often increases its thermal stability, observed as a shift in its melting temperature ( $\Delta T_m$ ).
  - **Procedure:** The DCLK1 kinase domain is incubated with the test compound and a fluorescent dye that binds to hydrophobic regions exposed upon protein denaturation. The sample is heated incrementally, and the fluorescence is measured. The  $\Delta T_m$  is calculated to confirm direct binding.
- **Kinase Selectivity Screening**
  - **Procedure:** The compound is tested against a panel of kinases at a single concentration to identify off-target interactions [1]. For promising candidates,  $IC_{50}$  values are determined for key off-targets to quantify selectivity [2].

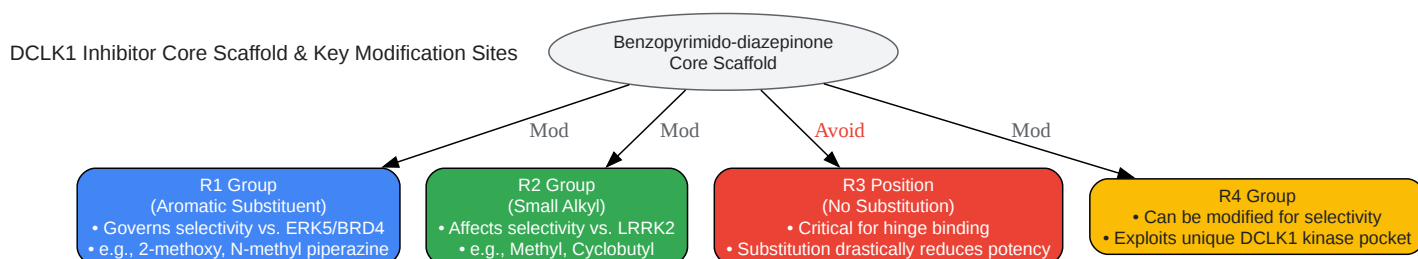
## Structural Basis and Rational Inhibitor Design

The development of selective DCLK1 inhibitors has been guided by structural insights, particularly from crystal structures of the DCLK1 kinase domain in complex with various inhibitors [3]. Key strategies include:

- **R1 Group Modification:** Introducing substituents like a 2-methoxy group or specific sulfonamides to enhance selectivity over ERK5 and BRD4 [2].

- **R4 Group Optimization:** Using small, lipophilic groups to improve selectivity against LRRK2 [2].
- **Avoiding R3 Substitution:** Substitution at positions 4-, 8-, or 9- on the core scaffold is generally not tolerated, as it causes steric clashes with the hinge region or activation loop [2] [3].

The diagram below illustrates the general structure-activity relationship (SAR) of the benzopyrimido-diazepinone scaffold.



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